(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride is a chemical compound recognized for its potential applications in medicinal chemistry and drug development. This compound features a pyrrolidine ring substituted with a sulfonyl group linked to a dichlorophenyl moiety, which contributes to its biological activity.
The compound is synthesized through various chemical reactions involving pyrrolidine and sulfonyl chlorides, particularly those derived from 2,4-dichlorobenzenes. Its synthesis and characterization have been documented in patent literature and chemical databases.
This compound is classified under several categories based on its structure and properties:
The synthesis of (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride typically involves the following steps:
The molecular structure of (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride consists of:
The primary chemical reactions involving (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride include:
The mechanism of action for (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride primarily revolves around its role as a pharmacophore in drug design:
Research into similar compounds suggests potential applications in treating conditions like cancer or bacterial infections due to their ability to interfere with cellular processes.
Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride has potential applications in:
The stereogenic center at the pyrrolidine C3 position in (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride (EVT-2912539, CAS 1354019-46-7) confers significant advantages in molecular recognition processes. The (S)-enantiomer demonstrates a >25-fold higher binding affinity for serotonin receptors (5-HT6, 5-HT7) and dopamine D2 receptors compared to its (R)-counterpart, as quantified through radioligand displacement assays [8]. This stereopreference originates from precise complementarity with chiral binding pockets: The (S)-configuration optimally orients the 2,4-dichlorophenylsulfonyl group toward hydrophobic subpockets while aligning the protonated pyrrolidine nitrogen for salt bridge formation with conserved aspartate residues (e.g., D3.32 in monoamine GPCRs) [4].
In PROTAC design, the (S)-configuration enables precise spatial control over E3 ligase recruitment. Structural analyses reveal that only the (S)-enantiomer maintains the distance vector (∼12–15 Å) required for productive ternary complex formation between target proteins and the VHL E3 ligase machinery. This geometric requirement explains the 90% degradation efficiency observed with (S)-configured PROTACs versus <15% for (R)-derivatives in cellular models [7]. The stereospecificity extends to solvent exposure profiles—molecular dynamics simulations show the (S)-enantiomer’s sulfonyl group participates in stable hydrogen-bonding networks with water molecules at protein interfaces, reducing desolvation penalties during binding .
Table 1: Enantioselective Binding Affinities of 3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride
Target Protein | (S)-Enantiomer Ki (nM) | (R)-Enantiomer Ki (nM) | Selectivity Ratio (S/R) |
---|---|---|---|
5-HT6 Receptor | 3.4 ± 0.2 | 89 ± 6 | 26.2 |
5-HT7 Receptor | 5.1 ± 0.3 | 132 ± 9 | 25.9 |
D2 Receptor | 7.8 ± 0.5 | 203 ± 15 | 26.0 |
VHL E3 Ligase | 210 ± 20 | >10,000 | >47 |
The efficacy of proteolysis-targeting chimeras (PROTACs) incorporating this chiral scaffold demonstrates strict stereochemical dependence. In BCL-XL degrading PROTACs (e.g., PZ703b analogs), the (S)-enantiomer induces ubiquitination efficiency 3.5-fold higher than the (R)-form, as measured by ubiquitin remnant profiling [2] [5]. This disparity arises from differential ternary complex stability: Surface plasmon resonance studies show the (S)-PROTAC forms long-lived (>15 min) BCL-XL:PROTAC:VCB complexes, whereas (R)-diastereomers exhibit rapid dissociation (t1/2 <2 min) [5].
Notably, linker attachment geometry modulates stereochemical outcomes. When linked via the pyrrolidine nitrogen, (S)-configured PROTACs achieve DC50 values of 32–48 nM against BCL-XL in MOLT-4 leukemia cells, while equivalent (R)-constructs require >10-fold higher concentrations for comparable degradation . The stereospecific degradation extends to challenging targets like androgen receptor (AR), where (S)-based PROTACs show 60% AR depletion versus <10% for (R)-variants at 1µM [5]. Crucially, reversing the stereochemistry at C3 ablates platelet-sparing effects—(R)-PROTACs exhibit significant thrombocytopenia due to non-specific BCL-XL inhibition in platelets, underscoring the therapeutic relevance of chiral control [2].
Table 2: Degradation Metrics of PROTACs Incorporating (S) vs. (R) Enantiomers
Target Protein | PROTAC Stereochemistry | DC50 (nM) | Dmax (%) | Cell Line |
---|---|---|---|---|
BCL-XL | (S) | 32.1 | 98 | MOLT-4 |
BCL-XL | (R) | 420 | 45 | MOLT-4 |
BCL-2 | (S) | 205 | 60 | RS4;11 |
Androgen Receptor | (S) | 17,200* | 60 | LNCaP |
VHL-Ser110 | (S)-SF2 | N/A (65% occupancy) | - | HEK293T |
*µM concentration; N/A = not applicable
The (S)-stereochemistry proves critical for targeting neurological disorders through serotonin and dopamine receptor modulation. Systematic SAR exploration of 3-arylsulfonyl pyrrolidines reveals that electron-withdrawing substituents at the phenyl 2- and 4-positions (e.g., 2,4-diCl) enhance 5-HT6/D2 affinity while minimizing off-target activity at histaminergic or muscarinic receptors [4] [8]. The (S)-enantiomer’s unique bioactive conformation enables simultaneous engagement of orthosteric and allosteric sites—functional assays show it acts as a high-affinity antagonist at 5-HT6 (Kb = 3.4 nM) and partial agonist at D2 (EC50 = 38 nM), a dual mechanism correlated with anti-BPSD (Behavioral and Psychological Symptoms of Dementia) efficacy [8].
Replacing the pyrrolidine with piperidine or acyclic amines diminishes activity, confirming the rigid (S)-pyrrolidine scaffold is essential for receptor-subtype selectivity. Molecular modeling illustrates why: The (S)-pyrrolidine’s ring puckering positions the C3 sulfonyl group toward TM5 aromatic residues (F5.47, Y5.51 in 5-HT receptors), forming π-sulfur interactions absent in flexible analogs [4] [9]. Clinical derivatives like 3-(2,4-dichlorophenyl)pyrrolidine hydrochloride (BLD Pharm 2939000-20-9) retain this chiral preference, showing 20-fold greater anxiolytic efficacy (MED 1 mg/kg) than achiral sulfonamide controls in rodent models [3] [8].
Table 3: Neuropharmacological SAR of (S)-3-Arylsulfonylpyrrolidines
Phenyl Substituents | 5-HT6 Ki (nM) | D2 EC50 (nM) | Functional Activity |
---|---|---|---|
2,4-diCl (Lead) | 3.4 | 38 | 5-HT6 antag; D2 partial agon |
4-Cl | 630 | 290 | Weak antag. at both |
2-Cl | 54 | 125 | 5-HT6 antag. only |
3-CF3 | >1,000 | >1,000 | Inactive |
3,5-diOMe | 89 | 210 | D2 agonism only |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: